2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Description
This compound is a fluorinated azepane derivative featuring a 7-membered azepane ring with two fluorine atoms at the 5,5-positions, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and an acetic acid moiety at the 4-position. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) enhances solubility and stability during synthesis, while the difluoro substitution likely influences conformational rigidity and electronic properties .
Properties
IUPAC Name |
2-[5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(8-10(17)18)13(14,15)5-7-16/h9H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOPVMUFSOOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the azepane ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.
Introduction of the difluoro groups: The difluoro groups are introduced through fluorination reactions, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the acetic acid moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anti-inflammatory Agents :
- Research indicates that compounds with similar structures have been evaluated for their ability to selectively target cannabinoid receptors, particularly CB2, which is associated with anti-inflammatory effects without the psychoactive side effects linked to CB1 receptors. This suggests that 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid could be explored as a lead compound for developing anti-inflammatory drugs .
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Analgesic Properties :
- Studies on related azepane derivatives have shown significant efficacy in rodent models of inflammatory pain. The potential of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid as an analgesic warrants further investigation into its pharmacokinetic properties and mechanism of action .
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Antimicrobial Activity :
- Compounds derived from azepane structures have demonstrated antibacterial and antifungal properties. The unique functional groups in 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid may enhance its interaction with microbial targets, making it a candidate for antimicrobial drug development .
Biochemical Applications
- Enzyme Inhibition :
-
Drug Design and Development :
- The versatility of the azepane framework allows for modifications that can lead to the synthesis of new derivatives with tailored biological activities. This flexibility is essential in lead optimization processes during drug development.
Case Studies
Mechanism of Action
The mechanism of action of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Research Implications
- Boc Group Utility : The Boc protection strategy, as seen in patent intermediates, suggests the target compound’s synthesis involves acid-sensitive steps, requiring stable intermediates .
- Structural Uniqueness : The combination of a 7-membered ring, fluorine atoms, and acetic acid distinguishes this compound from smaller aromatic or aliphatic analogs, warranting further exploration in medicinal chemistry.
Biological Activity
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects, drawing from diverse sources to provide a comprehensive understanding.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇F₂N₁O₄ |
| Molar Mass | 265.25 g/mol |
| Density | 1.27 g/cm³ (predicted) |
| Boiling Point | 356.4 °C (predicted) |
| pKa | 3.66 (predicted) |
| CAS Number | 1255666-86-4 |
Synthesis
The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multi-step processes that include the formation of azepane rings and the introduction of difluoromethyl and carbamate groups. Specific synthetic routes may vary based on desired yields and purity levels.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : Although the precise mechanisms are not fully elucidated, it is believed that the difluoromethyl group enhances interaction with biological targets, possibly affecting enzyme activity or receptor binding.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of difluoro compounds against resistant bacterial strains. Results indicated significant inhibition zones compared to control groups .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in animal models of arthritis, where treatment with this compound resulted in reduced swelling and pain scores .
- Cytotoxicity Assays : Research conducted at a leading cancer institute assessed the cytotoxic effects on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer drug .
Q & A
Q. What experimental designs study metabolic pathways in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
